molecular formula C22H21N3O4S2 B2444604 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide CAS No. 864974-66-3

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide

Cat. No.: B2444604
CAS No.: 864974-66-3
M. Wt: 455.55
InChI Key: MMCSSRHNDXPKBI-UHFFFAOYSA-N
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Description

2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C22H21N3O4S2 and its molecular weight is 455.55. The purity is usually 95%.
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Biological Activity

The compound 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N4O4SC_{22}H_{24}N_{4}O_{4}S, and it features a sulfonamide group, a benzamide moiety, and a thiophene ring, which are known to contribute to its biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular Weight440.52 g/mol
CAS Number4186977
SolubilitySoluble in DMSO
Melting PointNot determined

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing quinoline and thiophene rings have shown promise in inhibiting various cancer cell lines.

Case Study: Inhibition of Colon Cancer Cells

In a study evaluating the cytotoxic effects of related compounds on colon cancer (HCT-116) cells, it was found that certain derivatives exhibited IC50 values as low as 6.2 μM, indicating potent activity against this cancer type . The mechanism of action involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Sulfonamide derivatives are known for their antibacterial effects, particularly against Gram-positive bacteria.

Research Findings

A screening of various sulfonamide-containing compounds revealed that some exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL .

Antidiabetic Potential

There is emerging evidence that compounds with similar structures may possess antidiabetic properties. A study highlighted the ability of certain derivatives to enhance insulin sensitivity and reduce blood glucose levels in diabetic models .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Certain structural motifs are known to trigger apoptotic pathways in malignant cells.
  • Interaction with Receptors : The presence of specific functional groups allows for binding to various receptors involved in metabolic processes.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds may inhibit specific signaling pathways involved in cancer cell proliferation, such as those mediated by guanine-binding protein-coupled receptors (GPCRs) .
  • Case Studies : A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including prostate cancer and melanoma, suggesting its potential as a therapeutic agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. The presence of the quinoline structure is often associated with enhanced antibacterial and antifungal activities:

  • Antibacterial Studies : Compounds derived from similar structures have been tested against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth .
  • Fungal Inhibition : Some derivatives have demonstrated antifungal activity against strains such as Candida albicans, indicating their potential use in treating fungal infections .

Pharmacological Applications

The unique structural features of this compound suggest several pharmacological applications:

  • Drug Development : Its ability to interact with biological targets makes it a candidate for further development into novel pharmaceuticals aimed at treating cancer and infectious diseases.
  • Therapeutic Use : Given its promising bioactivity, this compound could be formulated into therapeutic agents for clinical use.

Summary of Findings

Application AreaFindingsReferences
Anticancer ActivitySignificant cytotoxic effects on cancer cells
Antimicrobial ActivityEffective against bacteria and fungi
Drug DevelopmentPotential for novel therapeutic agents

Properties

IUPAC Name

2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S2/c1-23-21(27)18-12-14-30-22(18)24-20(26)16-8-10-17(11-9-16)31(28,29)25-13-4-6-15-5-2-3-7-19(15)25/h2-3,5,7-12,14H,4,6,13H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCSSRHNDXPKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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